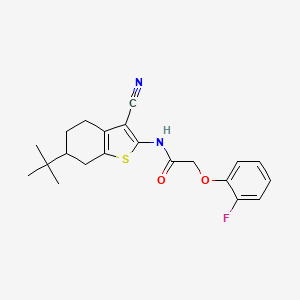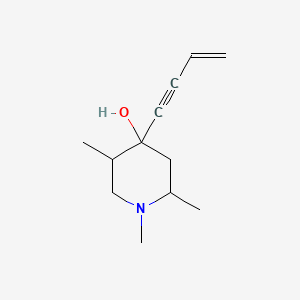
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrazole ring substituted with three methyl groups, a benzodioxine moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzodioxine moiety and the sulfonamide group. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrazole or benzodioxine moieties.
科学的研究の応用
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an enzyme inhibitor or receptor modulator, depending on its interaction with specific molecular targets.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole and benzodioxine moieties may interact with hydrophobic pockets or other binding sites. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
- N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulphonamide
Uniqueness
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of both the benzodioxine and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
特性
分子式 |
C14H17N3O4S |
|---|---|
分子量 |
323.37 g/mol |
IUPAC名 |
N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H17N3O4S/c1-9-14(10(2)17(3)15-9)16-22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,16H,6-7H2,1-3H3 |
InChIキー |
LMDSSLFOHMBAEK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B11075534.png)
![3-(4-methoxyphenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11075538.png)
![4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid](/img/structure/B11075539.png)
![12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene](/img/structure/B11075540.png)

![4-[9-(4-chlorophenyl)-1,3-dioxohexahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazol-2(1H)-yl]benzonitrile](/img/structure/B11075561.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11075566.png)
![1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea](/img/structure/B11075573.png)

![7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11075588.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11075595.png)
![1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11075599.png)
![2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11075602.png)
![5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11075608.png)
